[3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
The compound with the InChIKey “[3,4,5,12,21,22,23-Heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate” is known as Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside. It is a flavonoid glycoside derived from the herbs of Lindera strychnifolia. This compound is part of the flavonoid class of organic compounds, which are known for their diverse biological activities and potential health benefits.
Mechanism of Action
Target of Action
The compound HJEXOQUMFMERIM-UHFFFAOYSA-N, also known as Titanium Dioxide , primarily targets the UV rays as a sunscreen agent . It absorbs these rays, thereby protecting the skin from harmful radiation .
Mode of Action
Titanium Dioxide interacts with UV rays by absorbing them. This prevents the rays from penetrating the skin and causing damage such as sunburn or, in severe cases, skin cancer .
Biochemical Pathways
Its primary function is to absorb uv rays, thereby reducing their impact on the skin cells and preventing damage to the dna within these cells .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Titanium Dioxide are complex due to its use as a topical agent It is applied to the skin, where it forms a protective barrier against UV raysIt remains on the skin surface until it is washed off, at which point it is excreted .
Result of Action
The primary result of Titanium Dioxide’s action is the prevention of sunburn and other forms of skin damage caused by UV rays. By absorbing these rays, it protects the skin cells and their DNA from damage, which can lead to premature aging and skin cancer .
Action Environment
The efficacy and stability of Titanium Dioxide can be influenced by various environmental factors. For example, its ability to absorb UV rays can be reduced if it is washed off the skin by sweat or water. Furthermore, its stability can be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
The biochemical properties of HJEXOQUMFMERIM-UHFFFAOYSA-N are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various types of chemical bonds and forces .
Cellular Effects
The effects of HJEXOQUMFMERIM-UHFFFAOYSA-N on cellular processes are currently under investigation. Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of HJEXOQUMFMERIM-UHFFFAOYSA-N is not yet fully understood. It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of HJEXOQUMFMERIM-UHFFFAOYSA-N may change over time. This could be due to the compound’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of HJEXOQUMFMERIM-UHFFFAOYSA-N in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
HJEXOQUMFMERIM-UHFFFAOYSA-N may be involved in various metabolic pathways. It could interact with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of HJEXOQUMFMERIM-UHFFFAOYSA-N within cells and tissues is a complex process that may involve various transporters or binding proteins. This compound may also have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of HJEXOQUMFMERIM-UHFFFAOYSA-N and its effects on activity or function are areas of ongoing research. This could involve targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside involves multiple steps. The process typically starts with the extraction of pinocembrin from natural sources, followed by glycosylation to attach the glucose moiety. The galloylation and hexahydroxydiphenoylation steps are then carried out under specific reaction conditions to achieve the desired compound. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from plant sources, followed by purification and chemical modification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of flavonoid glycosides.
Biology: The compound is studied for its potential antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of natural health products, dietary supplements, and cosmetics due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other flavonoid glycosides such as:
- Quercetin 3-O-glucoside
- Kaempferol 3-O-glucoside
- Myricetin 3-O-glucoside
Uniqueness
What sets Pinocembrin 7-O-(3’-galloyl-4’,6’-(S)-hexahydroxydiphenoyl)-beta-D-glucoside apart is its unique combination of galloyl and hexahydroxydiphenoyl groups, which contribute to its distinct biological activities. This structural uniqueness allows it to exhibit a broader range of bioactivities compared to other flavonoid glycosides.
Properties
IUPAC Name |
[3,4,5,12,21,22,23-heptahydroxy-13-[(5-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-7-yl)oxy]-8,18-dioxo-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H32O21/c43-19-8-16(9-26-30(19)20(44)12-25(60-26)14-4-2-1-3-5-14)59-42-36(54)38(63-39(55)15-6-21(45)31(49)22(46)7-15)37-27(61-42)13-58-40(56)17-10-23(47)32(50)34(52)28(17)29-18(41(57)62-37)11-24(48)33(51)35(29)53/h1-11,25,27,36-38,42-43,45-54H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEXOQUMFMERIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C4C(O3)COC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O4)O)O)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)C8=CC=CC=C8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H32O21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
872.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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